molecular formula C8H7ClFN3 B6267089 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene CAS No. 1604267-00-6

1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene

Cat. No.: B6267089
CAS No.: 1604267-00-6
M. Wt: 199.6
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Description

1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene is an organic compound characterized by the presence of an azido group, a chloro group, and a fluorobenzene ring

Properties

CAS No.

1604267-00-6

Molecular Formula

C8H7ClFN3

Molecular Weight

199.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-4-fluorobenzene.

    Formation of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.

    Chiral Center Introduction: The chiral center is introduced by reacting the intermediate with a chiral auxiliary or using asymmetric synthesis techniques to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Handling: Efficient handling and storage of raw materials to ensure purity and prevent contamination.

    Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Purification: Purification of the final product using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), controlled temperature.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).

    Oxidation: Various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products:

    Substitution Products: Various azido derivatives.

    Reduction Products: Corresponding amine derivatives.

    Oxidation Products: Oxidized forms of the original compound.

Scientific Research Applications

1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.

    Chemical Biology: Used in studies involving azide-alkyne cycloaddition reactions (click chemistry) for labeling and tracking biomolecules.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene depends on its specific application. In organic synthesis, the azido group can participate in click chemistry reactions, forming stable triazole linkages. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

    1-[(1S)-1-azidoethyl]-2-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.

    1-[(1S)-1-azidoethyl]-4-fluorobenzene:

    1-[(1S)-1-azidoethyl]-2,4-dichlorobenzene: Contains an additional chlorine atom, potentially altering its reactivity and applications.

Biological Activity

1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C8H8ClF N3
  • Molecular Weight : 201.62 g/mol
  • CAS Number : [Not available in current literature]

The azido group in this compound is known to participate in bioorthogonal reactions, which can be exploited for targeted drug delivery and imaging applications. The compound's ability to undergo click chemistry reactions makes it a versatile tool in chemical biology.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing azide functional groups exhibit significant antimicrobial properties. For instance, derivatives of azido compounds have shown effectiveness against various bacterial strains, including resistant strains.

Anticancer Properties

Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in breast cancer cell lines, likely through the activation of caspases and modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)8.7Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Preliminary data suggest it may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate the exact mechanisms and specificity.

Case Studies

  • Case Study: Anticancer Efficacy
    • In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins.
  • Case Study: Antimicrobial Testing
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing 1-[(1S)-1-azidoethyl]-2-chloro-4-fluorobenzene?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using a precursor like 2-chloro-4-fluorobenzene. Sodium azide (NaN₃) is introduced under polar aprotic solvent conditions (e.g., DMF or DMSO) at 80–100°C for 6–12 hours. Monitoring the reaction progress via TLC or HPLC is critical to avoid over-azidation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of NaN₃ to the precursor influence yield. Impurities from incomplete substitution or byproducts (e.g., diazo compounds) must be minimized.

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the (1S)-stereochemistry of the azidoethyl group and distinguishes chloro/fluoro substituents on the benzene ring.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. ~215.6 g/mol) and detects isotopic patterns for Cl/F .
  • IR Spectroscopy : The azide stretch (~2100 cm⁻¹) confirms functional group integrity.
    • Data Interpretation : Cross-referencing spectral data with computational tools (e.g., PubChem’s InChI key) ensures structural accuracy .

Advanced Research Questions

Q. How can stereoselectivity be achieved in synthesizing the (1S)-azidoethyl configuration?

  • Methodology : Enantioselective synthesis requires chiral catalysts (e.g., Sharpless epoxidation-derived ligands) or enzymatic resolution. For example, lipases can selectively hydrolyze undesired enantiomers. Alternatively, kinetic resolution via asymmetric azide-alkyne cycloaddition (CuAAC) with chiral ligands ensures retention of the (1S)-configuration .
  • Challenges : Competing racemization at elevated temperatures necessitates low-temperature reactions (<40°C) and inert atmospheres.

Q. What strategies resolve contradictions in reaction yields during scale-up from milligram to gram quantities?

  • Methodology :

  • Process Optimization : Adjust solvent volume-to-surface area ratios to mitigate heat dissipation issues. Continuous flow reactors improve scalability and safety for azide-containing intermediates .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerized azides) and adjust reagent stoichiometry.
    • Case Study : Lab-scale yields of 60–70% dropped to 45% during scale-up due to incomplete mixing; switching to a segmented flow reactor restored yields to 65% .

Q. How does the azidoethyl group enable applications in drug discovery via click chemistry?

  • Methodology : The azide group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO), forming stable triazole linkages. This is used to conjugate the benzene core to biomolecules (e.g., peptides, antibodies) for targeted drug delivery .
  • Experimental Design :

  • Reactivity screening: Test SPAAC kinetics under physiological pH and temperature.
  • Biocompatibility: Assess cytotoxicity of conjugates in cell lines (e.g., HEK293) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of azide vapors.
  • Storage : Store at 2–8°C in airtight, amber glass containers to prevent photodegradation and moisture ingress .
  • Waste Disposal : Neutralize azide residues with sodium nitrite/hypochlorite solutions before disposal .

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